molecular formula C13H20N2O3 B2515285 (3,4-Dipropoxyphenyl)urea CAS No. 757192-87-3

(3,4-Dipropoxyphenyl)urea

Cat. No.: B2515285
CAS No.: 757192-87-3
M. Wt: 252.314
InChI Key: CIRRQJUMSZMYNB-UHFFFAOYSA-N
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Description

(3,4-Dipropoxyphenyl)urea is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.314. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

Urea derivatives, such as 1,3-diphenyl-urea, have been studied for their medicinal importance, focusing on their synthesis, X-ray structure, and intermolecular interactions. These compounds exhibit specific crystalline structures that are crucial for their potential applications in medicinal chemistry (Rajnikant et al., 2006).

Skin Penetration Enhancers

Urea and its analogues, like 1,3-diphenylurea, have been assessed as skin penetration enhancers, a critical property for topical pharmaceuticals. Their effectiveness varies based on the solvent used, with propylene glycol identified as a synergistic vehicle for enhancing permeation (Adrian C Williams & B. W. Barry, 1989).

Bioconjugation Techniques

The exploration of bioconjugation techniques involving urea derivatives has significant implications for chemical biology. These strategies are essential for modifying biochemical structures like proteins and nucleic acids, offering tools for studying biological systems beyond traditional biochemical methodologies (M. Debets et al., 2011).

Neurotropic Activity

Research into (Heterylphenylmethyl)-amines and -ureas, including urea derivatives, has unveiled their potential neurotropic activities. These studies are foundational for developing new antiepileptic drugs, showcasing the medicinal chemistry applications of urea derivatives (V. P. Shamshin et al., 2001).

Antimicrobial Applications

Certain urea derivatives demonstrate antimycobacterial activity against Mycobacterium tuberculosis, suggesting their utility in designing novel antimicrobial drugs. This application is particularly relevant in addressing the challenges posed by drug-resistant bacterial strains (Andrea Scozzafava et al., 2001).

Photocatalytic Degradation of Pollutants

The dual surface component-modified TiO2 photocatalysts, incorporating urea derivatives, facilitate the simultaneous production of hydrogen and degradation of organic pollutants. This innovative approach has implications for environmental remediation and sustainable energy production (Jungwon Kim et al., 2012).

Future Directions

Urea electrosynthesis under ambient conditions is emerging as a promising alternative to conventional synthetic protocols . Research is ongoing to explore the role of specific urea derivatives as biomarkers of particular pathophysiological processes during chronic kidney disease .

Properties

IUPAC Name

(3,4-dipropoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-7-17-11-6-5-10(15-13(14)16)9-12(11)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRQJUMSZMYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC(=O)N)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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